REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[Cl:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][NH2:12])=[CH:9][CH:8]=1.C(N(CC)CC)C>ClCCl>[Cl:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][NH:12][C:1](=[O:4])[CH:2]=[CH2:3])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
86.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
135.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
133.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
WASH
|
Details
|
The mixture was washed with dilute aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallised from ethyl acetate
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CNC(C=C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |